N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCPFEONKOZZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound that combines an imidazole moiety with a bromobenzo[d]thiazole framework. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's IUPAC name is 6-bromo-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine, with a molecular formula of C13H13BrN4S. The presence of the bromine atom at the 6-position of the benzothiazole ring is significant for its reactivity and biological interactions. The imidazole group enhances its interaction with various biological targets, including enzymes and receptors sensitive to nitrogen-containing compounds .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
- Bromination : The benzothiazole core is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
- Imidazole Substitution : Reacting the brominated benzothiazole with 3-(1H-imidazol-1-yl)propylamine under basic conditions to form the final product .
Anticancer Activity
Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer properties. A study demonstrated that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells. The active compound from this study showed apoptosis-promoting effects and induced cell cycle arrest at low concentrations .
Antimicrobial Properties
Compounds containing imidazole and benzothiazole moieties are known for their broad-spectrum antimicrobial activities. The structural features of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl) suggest potential efficacy against bacterial and fungal strains. Studies have shown that related compounds can significantly inhibit microbial growth, making them candidates for further development in antimicrobial therapies .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been explored. In vitro studies have indicated that similar benzothiazole derivatives can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting potential applications in treating inflammatory diseases .
The mechanisms by which N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : Interaction with receptors sensitive to imidazole derivatives could alter signaling pathways relevant to cancer cell survival or inflammation.
- Cell Cycle Regulation : Inducing cell cycle arrest through modulation of cyclins or cyclin-dependent kinases (CDKs).
Case Studies
Several case studies highlight the compound's potential:
Q & A
Q. What are the critical steps in synthesizing N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride?
- Methodological Answer : Synthesis typically involves: (i) Preparation of the 6-bromobenzo[d]thiazol-2-amine intermediate via bromination of benzo[d]thiazole derivatives under controlled acidic conditions . (ii) Coupling with 3-(1H-imidazol-1-yl)propylamine using a carbodiimide-based reagent (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions . (iii) Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol .
- Key Optimization : Reaction pH (7–8) and temperature (≤50°C) are critical to avoid imidazole ring decomposition .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm proton environments (e.g., imidazole protons at δ 7.5–8.2 ppm, furan protons at δ 6.3–7.1 ppm) and carbon backbone .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (expected m/z: ~520–525 for [M+H]⁺) and bromide isotope patterns .
- Elemental Analysis : Matches calculated C, H, N, and Br percentages (±0.3%) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromothiazole moiety .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .
- Long-Term Stability : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) monitors purity degradation (>95% purity maintained for 12 months at –20°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine vs. chlorine substitution) impact biological activity?
- Methodological Answer :
- Comparative SAR Studies : Replace bromine with chlorine or methyl groups in the benzo[d]thiazole ring to assess changes in target binding.
- Example : Bromine’s electronegativity enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR), increasing IC₅₀ by 2–3× compared to chlorine analogs .
- Assay Design : Use in vitro kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-Response Profiling : Test compound in 3D spheroid vs. monolayer cultures (e.g., HCT-116 colon cancer) to account for penetration efficiency differences .
- Mechanistic Deconvolution : Combine RNA-seq (to identify dysregulated pathways) with metabolomics (LC-MS) to distinguish on-target vs. off-target effects .
- Control Experiments : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess metabolic stability’s role in variable IC₅₀ values .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to log P (target: 2–3 for blood-brain barrier penetration) and CYP inhibition profiles .
- MD Simulations : Run 100-ns simulations (GROMACS) to evaluate stability of the imidazole-thiazole interaction in aqueous vs. lipid bilayer environments .
- Metabolite Prediction : GLORYx predicts primary metabolites (e.g., furan ring oxidation) for targeted LC-MS/MS validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
